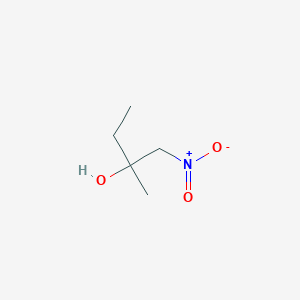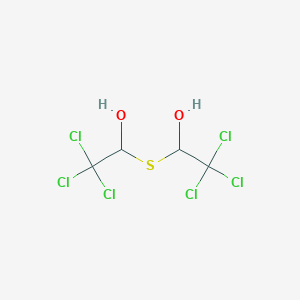
6-(2-Bromophenyl)pteridine-2,4,7-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)pteridine-2,4,7-triamine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound features a bromophenyl group attached to the pteridine core, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(2-Bromophenyl)pteridine-2,4,7-triamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl derivative and pteridine precursor.
Reaction Conditions: The bromophenyl derivative is subjected to nucleophilic substitution reactions with the pteridine precursor under controlled conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
6-(2-Bromophenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine core or the bromophenyl group.
Coupling Reactions: Organometallic coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups to the molecule.
Common reagents for these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(2-Bromophenyl)pteridine-2,4,7-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the pteridine core can participate in redox reactions or act as a structural scaffold . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 6-(2-Bromophenyl)pteridine-2,4,7-triamine include other pteridine derivatives with different substituents on the phenyl ring or variations in the pteridine core. Examples include:
6-Phenylpteridine-2,4,7-triamine: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-(2-Chlorophenyl)pteridine-2,4,7-triamine:
The uniqueness of this compound lies in the presence of the bromophenyl group, which can influence its chemical reactivity and interactions with biological targets .
Properties
CAS No. |
13510-74-2 |
|---|---|
Molecular Formula |
C12H10BrN7 |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
6-(2-bromophenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H10BrN7/c13-6-4-2-1-3-5(6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
InChI Key |
ULKRSHNVHFMERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
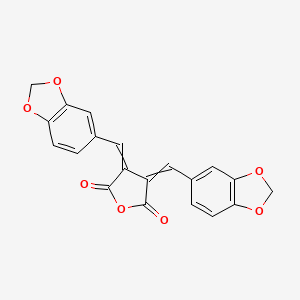
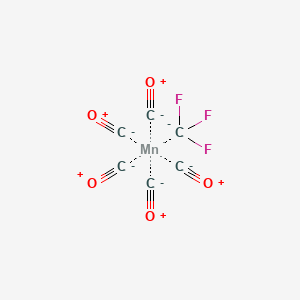
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
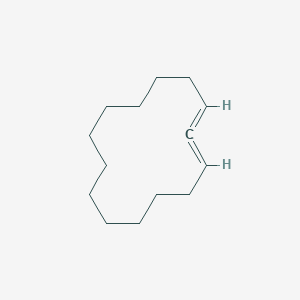
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
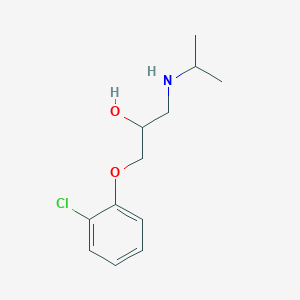
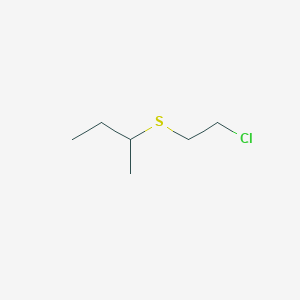
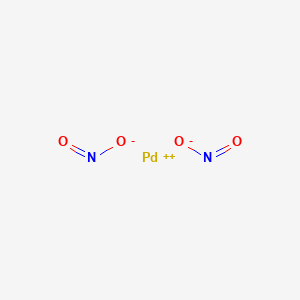
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
